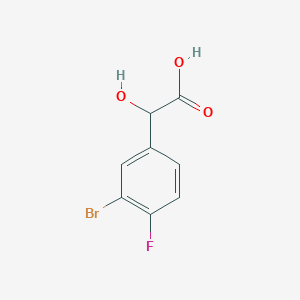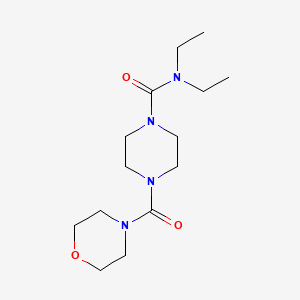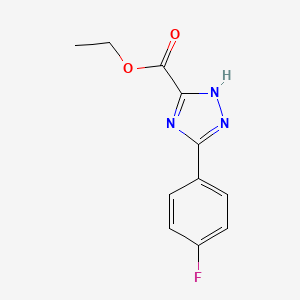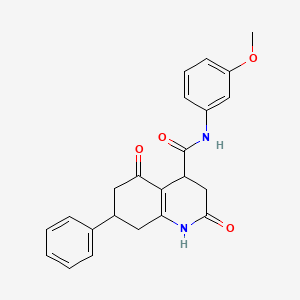![molecular formula C23H24N2O B15096581 4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one typically involves the condensation of dimethylaniline with phosgene or benzophenone . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Michler’s ketone involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one involves its ability to interact with biological molecules and generate reactive oxygen species . This photodynamic action is mediated by a free-radical mechanism, which can lead to the disruption of cellular processes . The compound targets cellular membranes and DNA, causing oxidative damage and inhibiting cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentian Violet: A triphenylmethane dye with similar photodynamic properties.
Crystal Violet: Another triphenylmethane dye used in staining and as an antiseptic.
Methyl Violet: A mixture of compounds used as a dye and in biological staining.
Uniqueness
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in a distinct manner . Its ability to generate reactive oxygen species under light exposure makes it particularly valuable in photodynamic therapy .
Eigenschaften
Molekularformel |
C23H24N2O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H24N2O/c1-24(2)20-11-5-17(6-12-20)23(19-9-15-22(26)16-10-19)18-7-13-21(14-8-18)25(3)4/h5-16H,1-4H3 |
InChI-Schlüssel |
KSQUNBFVEKQJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


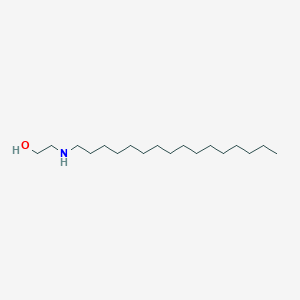
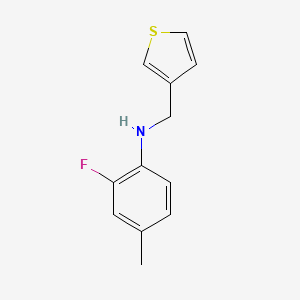


![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
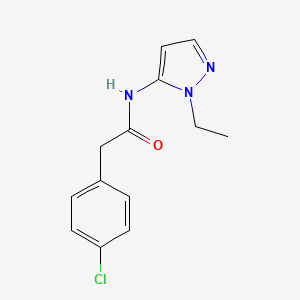
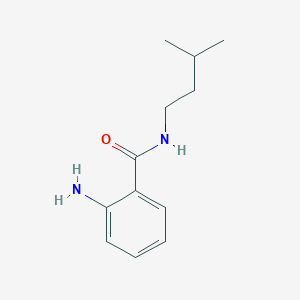
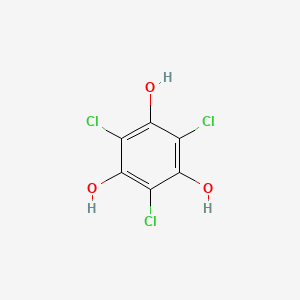
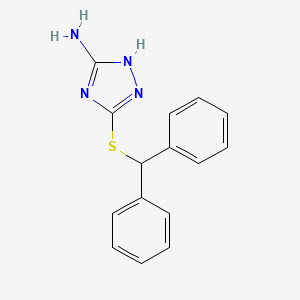
![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
